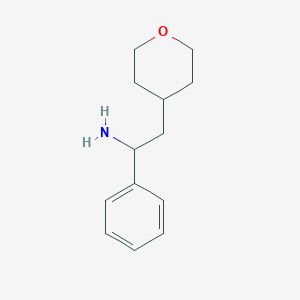

2-(Oxan-4-yl)-1-phenylethan-1-amine

説明

Contextualization within Amine Chemistry and Heterocyclic Compounds

2-(Oxan-4-yl)-1-phenylethan-1-amine is a primary amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an organic substituent. Amines are fundamental to organic chemistry and are characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. lifechemicals.com This reactivity is central to a vast number of chemical transformations.

The molecule also falls under the broad and vital category of heterocyclic compounds. These are cyclic structures containing at least two different elements in the ring. google.comgoogle.com Specifically, 2-(Oxan-4-yl)-1-phenylethan-1-amine contains an oxane (tetrahydropyran) ring, a six-membered heterocycle with one oxygen atom. enamine.net Heterocyclic compounds are of immense importance in chemistry and biology, forming the core structures of numerous pharmaceuticals, agrochemicals, and natural products. google.com The inclusion of heteroatoms like oxygen can significantly influence a molecule's physical and chemical properties, including its solubility, polarity, and ability to form hydrogen bonds.

Significance of Phenylethylamine and Oxane Motifs in Organic Synthesis and Medicinal Chemistry Research

The 2-phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of many neurotransmitters and a wide array of psychoactive substances. biorxiv.org This motif is found in endogenous compounds like dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in the central nervous system. biorxiv.org Consequently, synthetic phenylethylamine derivatives are extensively explored for their potential as central nervous system stimulants and as agents for treating various neurological and psychiatric disorders. The structure-activity relationship of substituted phenethylamines is a rich area of research, with modifications to the phenyl ring, ethyl chain, or amino group leading to a diverse range of pharmacological activities.

The oxane, or tetrahydropyran (B127337) (THP), ring is another valuable motif in modern drug discovery. Its incorporation into a molecule can offer several advantages. As a saturated heterocycle, it is generally stable and can act as a bioisostere for a cyclohexane (B81311) ring, but with increased polarity due to the oxygen atom. This can lead to improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, which are critical for the development of effective drug candidates. The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Overview of Current Research Landscape Pertaining to the Chemical Compound

Direct and specific research publicly available on 2-(Oxan-4-yl)-1-phenylethan-1-amine is limited. Its presence is noted in the catalogs of chemical suppliers, indicating its availability for research purposes. However, a comprehensive body of literature detailing its synthesis, characterization, and biological evaluation is not yet established.

The research landscape can, therefore, be best understood by examining studies on analogous compounds. The synthesis of similar phenylethylamines often involves the reductive amination of a corresponding ketone. In this case, the precursor would likely be 2-(oxan-4-yl)-1-phenylethan-1-one. This ketone could be prepared through various established synthetic routes.

Given the pharmacological pedigree of the phenylethylamine scaffold and the favorable physicochemical properties imparted by the oxane ring, it is plausible that 2-(Oxan-4-yl)-1-phenylethan-1-amine has been synthesized for inclusion in screening libraries. lifechemicals.combiorxiv.org These libraries of diverse small molecules are used in high-throughput screening campaigns to identify new hit compounds for various biological targets. Phenotypic screening, which assesses the effects of compounds on cell behavior without a preconceived target, is another area where such a compound might be utilized. biorxiv.org

While specific research findings on 2-(Oxan-4-yl)-1-phenylethan-1-amine are yet to be widely published, its structural features strongly suggest its potential as a scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Future research will likely focus on its synthesis, stereochemical resolution, and evaluation against a range of biological targets.

Structure

3D Structure

特性

IUPAC Name |

2-(oxan-4-yl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11,13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOLKFVPQYVOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(Oxan-4-yl)-1-phenylethan-1-amine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. researchgate.net For 2-(oxan-4-yl)-1-phenylethan-1-amine, the key disconnections are made at the bonds adjacent to the nitrogen atom, which is a common strategy for amines, ethers, esters, and other functional groups. amazonaws.com

The most logical disconnection is the C-N bond of the amine, leading to two primary synthons: a 2-(oxan-4-yl)-1-phenylethyl cation and an amine anion equivalent. This suggests a synthetic route starting from a ketone or aldehyde and an amine source. Another viable disconnection is the C-C bond between the phenyl-bearing carbon and the adjacent methylene (B1212753) group. However, the C-N disconnection is generally preferred as it leads to more straightforward and well-established synthetic transformations.

Direct Synthesis Approaches

Several direct synthesis approaches can be employed to construct the target molecule, each with its own set of advantages and limitations.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of amines. organic-chemistry.orgmdpi.com This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com

For the synthesis of 2-(oxan-4-yl)-1-phenylethan-1-amine, this would involve the reaction of 2-(oxan-4-yl)-1-phenylethanone with ammonia (B1221849) or an ammonia equivalent. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. youtube.com α-Picoline-borane has also been shown to be an effective reducing agent for reductive aminations, with reactions proceeding efficiently in methanol, water, or even under neat conditions. organic-chemistry.org

| Reactants | Reducing Agent | Product |

| 2-(Oxan-4-yl)-1-phenylethanone, Ammonia | Sodium Cyanoborohydride | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

| 2-(Oxan-4-yl)-1-phenylethanone, Ammonia | α-Picoline-borane | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

| 2-(Oxan-4-yl)-1-phenylethanone, Ammonium (B1175870) Formate | Formic Acid (Leuckart-Wallach) | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

Reduction of Precursor Nitriles or Amides

Another effective strategy involves the reduction of a suitable nitrile or amide precursor. researchgate.net The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org

This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium. libretexts.orgwikipedia.org For instance, 2-(oxan-4-yl)-1-phenylacetonitrile could be reduced to afford the target amine. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has also been reported to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.orgnih.gov

Similarly, the corresponding amide, 2-(oxan-4-yl)-1-phenylacetamide, can be reduced to the target amine using strong reducing agents like LiAlH4.

| Precursor | Reducing Agent/Catalyst | Product |

| 2-(Oxan-4-yl)-1-phenylacetonitrile | Lithium Aluminum Hydride | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

| 2-(Oxan-4-yl)-1-phenylacetonitrile | Raney Nickel, H2 | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

| 2-(Oxan-4-yl)-1-phenylacetonitrile | Diisopropylaminoborane/LiBH4 (cat.) | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

| 2-(Oxan-4-yl)-1-phenylacetamide | Lithium Aluminum Hydride | 2-(Oxan-4-yl)-1-phenylethan-1-amine |

Nucleophilic Substitution Reactions with Alkyl Halides and Amine Equivalents

The formation of the C-N bond can also be accomplished through a nucleophilic substitution reaction. libretexts.org This would typically involve reacting a suitable alkyl halide, such as 2-(oxan-4-yl)-1-bromo-1-phenylethane, with an amine equivalent like ammonia. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com

To circumvent this issue, specific reagents and conditions can be employed to favor the formation of the primary amine.

Gabriel Amine Synthesis and Alkyl Azide (B81097) Reduction Routes

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively preventing over-alkylation. masterorganicchemistry.comwikipedia.org The process involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. thermofisher.comlibretexts.org In this case, 2-(oxan-4-yl)-1-bromo-1-phenylethane would be reacted with potassium phthalimide, and the resulting N-alkylphthalimide would then be treated with hydrazine (B178648) (the Ing-Manske procedure) or acid to yield the desired primary amine. thermofisher.comlibretexts.org

An alternative route involves the synthesis of an alkyl azide followed by its reduction. The reaction of 2-(oxan-4-yl)-1-bromo-1-phenylethane with sodium azide would produce 2-(oxan-4-yl)-1-azido-1-phenylethane. This azide can then be reduced to the primary amine using various methods, including catalytic hydrogenation or reduction with LiAlH4.

| Method | Key Reagents | Intermediate |

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | N-(2-(Oxan-4-yl)-1-phenylethyl)phthalimide |

| Alkyl Azide Reduction | Sodium Azide, LiAlH4 | 2-(Oxan-4-yl)-1-azido-1-phenylethane |

Stereoselective Synthesis of Enantiomers and Diastereomers

The target molecule, 2-(oxan-4-yl)-1-phenylethan-1-amine, possesses a chiral center at the carbon atom bearing the phenyl and amino groups. Therefore, the synthesis of specific enantiomers or diastereomers requires stereoselective methods.

One common approach is the use of chiral auxiliaries or catalysts in the synthetic sequence. For example, in a reductive amination approach, a chiral amine or a chiral catalyst can be used to induce stereoselectivity. nih.gov The enantioselective synthesis of 1-phenylethan-1-amine from acetophenone (B1666503) has been achieved through the condensation with a chiral sulfinamide, followed by diastereoselective reduction. youtube.com A similar strategy could be adapted for the synthesis of the enantiomers of 2-(oxan-4-yl)-1-phenylethan-1-amine.

Furthermore, enzymatic resolutions or the use of reductive aminases (RedAms) offer a green and highly stereoselective alternative for the synthesis of chiral amines. nih.gov These biocatalysts can convert a ketone and an amine into a specific enantiomer of the corresponding amine with high enantiomeric excess.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of 1-phenylethylamine (B125046) derivatives, (R)-1-phenylethylamine itself is a privileged chiral auxiliary. nih.govresearchgate.netcdnsciencepub.com

In a typical sequence for a related tetrahydro-β-carboline derivative, a chiral imine is formed between a precursor and the chiral auxiliary, (R)-1-phenylethylamine. The subsequent reduction of this imine proceeds with diastereoselectivity, controlled by the chiral auxiliary. Modified sodium borohydrides have been utilized for this reduction, leading to the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net These diastereomers can then be separated chromatographically, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched amine. researchgate.net

Table 1: Diastereoselective Reduction of an Imine Moiety using a Chiral Auxiliary (Analogous System) researchgate.net

| Reducing Agent | Diastereomeric Ratio (d.r.) |

| Sodium Borohydride | 60:40 |

| Sodium Triacetoxyborohydride (B8407120) | 75:25 |

| Sodium Borohydride/Acetic Acid | 80:20 |

This table presents data for the reduction of a related imine, not 2-(Oxan-4-yl)-1-phenylethan-1-imine, to illustrate the principle of chiral auxiliary-guided reduction.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric reductive amination is a powerful tool for the synthesis of chiral amines from ketones. google.comacs.orgliv.ac.uk

For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown high activity and enantioselectivity in the direct asymmetric reductive amination of aryl ketones. google.com The presence of additives like titanium(IV) isopropoxide and iodine can further enhance the reaction's efficiency. google.com Similarly, ruthenium catalysts, such as Ru(OAc)₂{(S)-binap}, have been successfully employed for the direct asymmetric reductive amination of various ketones with ammonium trifluoroacetate (B77799) as the nitrogen source, achieving excellent enantioselectivities. acs.org

Table 2: Asymmetric Reductive Amination of Acetophenone Derivatives (Analogous Systems) acs.org

| Ketone Substrate | Catalyst | Enantiomeric Excess (ee) |

| 2-Acetyl-6-methylpyridine | Ru(OAc)₂{(S)-binap} | >99.9% |

| 2-Acetyl-6-chloropyridine | Ru(OAc)₂{(S)-binap} | 99.5% |

| Ethyl 3-oxobutanoate | Ru(OAc)₂{(S)-binap} | 98.6% |

This table showcases the utility of asymmetric catalysis for the synthesis of various chiral amines, providing a model for the potential synthesis of 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Enzymatic Methods (e.g., Reductive Aminases)

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as reductive aminases (RedAms), transaminases (TAs), and amine dehydrogenases (AmDHs) can catalyze the asymmetric amination of ketones with high enantioselectivity under mild reaction conditions. nih.govfrontiersin.orgnih.gov

Reductive aminases are particularly promising as they can catalyze the direct reductive amination of a wide range of ketones and amines in a single step. nih.govfrontiersin.org These enzymes, often dependent on a cofactor like NADPH, have been engineered to exhibit broad substrate scope and high stereoselectivity. nih.gov For example, RedAms from Aspergillus species have been successfully used to synthesize various secondary amines with high conversion rates. nih.gov Transaminases are another important class of enzymes that catalyze the transfer of an amino group from a donor to a prochiral ketone, and have been used to produce enantiopure 1-phenylpropan-2-amine derivatives. rsc.org

Table 3: Enzymatic Reductive Amination of Ketones (General Examples) nih.gov

| Enzyme Source | Ketone Substrate | Amine Substrate | Conversion |

| Aspergillus calidoustus RedAm | Cyclohexanone | Benzylamine | 97% |

| Aspergillus oryzae RedAm | Acetophenone | Methylamine | High |

This table provides examples of the broad applicability of reductive aminases in chiral amine synthesis.

Novel Synthetic Route Development and Optimization

The development of novel synthetic routes for chiral amines like 2-(Oxan-4-yl)-1-phenylethan-1-amine is driven by the need for more sustainable and efficient processes. Key areas of focus include the adoption of green chemistry principles and the implementation of continuous flow technologies.

Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.orgrsc.orgbenthamdirect.com In the context of amine synthesis, this translates to using less hazardous reagents, renewable feedstocks, and minimizing waste. rsc.orgbenthamdirect.com

A key aspect of green amine synthesis is the move away from stoichiometric reagents towards catalytic methods. As discussed, both asymmetric metal catalysis and biocatalysis are inherently greener approaches. Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a crucial consideration. The development of direct amidation of carboxylic acids using catalysts like boric acid represents a greener alternative to traditional methods that require the pre-activation of the carboxylic acid. nih.gov

Flow Chemistry Applications

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgnih.gov Continuous flow reactors are particularly well-suited for catalytic reactions, including the synthesis of chiral amines. acs.orgnih.gov

For instance, immobilized enzyme reactors, where an enzyme like a transaminase is fixed onto a solid support, can be used in a continuous flow setup. acs.orgrsc.org This allows for the continuous production of the chiral amine product, with easy separation of the catalyst for reuse. acs.org Such systems have been developed for the asymmetric amination of ketones, demonstrating high stability and efficiency. acs.org Similarly, gas-liquid transformations, such as asymmetric hydrogenations, can be safely and efficiently performed in continuous flow reactors for the synthesis of chiral pharmaceuticals. nih.gov A two-step, one-pot reductive amination of furanic aldehydes has been successfully demonstrated in a flow reactor using a CuAlOx catalyst. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the original request.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For 2-(Oxan-4-yl)-1-phenylethan-1-amine, a Raman spectrum would be expected to display characteristic bands corresponding to its distinct functional groups.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the oxane and ethyl groups, appearing in the 2850-3000 cm⁻¹ region.

N-H stretching: Of the primary amine group, usually visible as one or two bands in the 3300-3500 cm⁻¹ range. The presence of hydrogen bonding can influence the position and shape of these bands.

Ring vibrations: The phenyl group would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The oxane ring breathing modes would also be present at lower frequencies.

C-N stretching: Typically found in the 1000-1200 cm⁻¹ region.

Analysis of a structurally related compound, 2-phenylethylamine, has shown that conformational isomers can coexist in the liquid state, which can be identified by comparing experimental and theoretically calculated Raman spectra. A similar approach could be applied to 2-(Oxan-4-yl)-1-phenylethan-1-amine to understand its conformational preferences.

Table 1: Predicted Raman Shifts for 2-(Oxan-4-yl)-1-phenylethan-1-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenyl Ring | 3000-3100 | Aromatic C-H Stretch |

| Oxane/Ethyl | 2850-3000 | Aliphatic C-H Stretch |

| Amine | 3300-3500 | N-H Stretch |

| Phenyl Ring | 1400-1600 | C=C Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For 2-(Oxan-4-yl)-1-phenylethan-1-amine (C₁₃H₁₉NO), HRMS would be used to confirm its molecular formula by measuring the exact mass of its protonated molecule, [M+H]⁺.

The theoretical exact mass can be calculated and compared to the experimental value, with a low mass error (typically <5 ppm) confirming the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 2-(Oxan-4-yl)-1-phenylethan-1-amine to be analyzed by GC-MS, it may require derivatization to increase its volatility and thermal stability.

The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is key to elucidating the structure. Expected fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation.

Loss of the oxane ring: Fragmentation involving the cleavage of the bond connecting the ethyl chain to the oxane ring.

Cleavage within the oxane ring: Characteristic ring-opening fragmentation patterns.

Table 2: Potential Fragment Ions in GC-MS of 2-(Oxan-4-yl)-1-phenylethan-1-amine

| m/z Value (Proposed) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 120 | [C₈H₁₀N]⁺ | Cleavage of the bond between the ethyl group and the oxane ring |

| 105 | [C₇H₇]⁺ | Tropylium ion from the benzyl (B1604629) group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing non-volatile and thermally labile compounds, making it well-suited for molecules like 2-(Oxan-4-yl)-1-phenylethan-1-amine without the need for derivatization. The compound would first be separated from any impurities on a liquid chromatography column, often a reverse-phase column, before being introduced into the mass spectrometer.

Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be generated and its mass-to-charge ratio measured. Tandem mass spectrometry (LC-MS/MS) could then be performed, where the parent ion is isolated, fragmented, and the resulting daughter ions are analyzed to provide further structural confirmation.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of 2-(Oxan-4-yl)-1-phenylethan-1-amine would need to be grown.

The diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation adopted by the molecule in the solid state, including the chair conformation of the oxane ring and the relative orientation of the phenyl and oxane substituents. Furthermore, the analysis would provide detailed information about the intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate the crystal packing arrangement.

Table 3: Hypothetical Crystallographic Data for 2-(Oxan-4-yl)-1-phenylethan-1-amine

| Parameter | Expected Value/System | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | N/A | Defines the size and shape of the repeating unit |

| Z (Molecules per unit cell) | N/A | Number of molecules in the defined unit cell |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. springernature.com The pattern of diffraction peaks is unique to a specific crystalline structure, serving as a fingerprint for identification. springernature.com For 2-(Oxan-4-yl)-1-phenylethan-1-amine, which exists as a powder at room temperature, PXRD analysis would be instrumental in characterizing its solid-state form. sigmaaldrich.com

If the compound is crystalline, the PXRD pattern would exhibit a series of sharp peaks at specific diffraction angles (2θ). These peak positions and their relative intensities could be used to identify the crystal system and unit cell parameters. In the absence of published PXRD data for 2-(Oxan-4-yl)-1-phenylethan-1-amine, a hypothetical dataset is presented below to illustrate the expected format of results from such an analysis.

Hypothetical PXRD Data for Crystalline 2-(Oxan-4-yl)-1-phenylethan-1-amine

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.39 | 45 |

| 12.3 | 7.19 | 100 |

| 15.8 | 5.60 | 78 |

| 19.1 | 4.64 | 62 |

| 21.7 | 4.09 | 85 |

| 24.6 | 3.62 | 50 |

This table is illustrative and does not represent experimentally verified data for the compound.

Supramolecular Architecture and Packing Interactions

The way individual molecules of 2-(Oxan-4-yl)-1-phenylethan-1-amine arrange themselves in the solid state defines its supramolecular architecture. This is governed by a variety of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and potentially C-H···π interactions. nih.gov

Given the molecular structure, which includes a primary amine (-NH2), an oxane ring (ether oxygen), and a phenyl group, several key interactions would be expected:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the oxane ring can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing.

C-H···π Interactions: The phenyl ring can interact with C-H bonds from neighboring molecules, contributing to the stability of the crystal lattice. nih.goverciyes.edu.tr

The interplay of these interactions would result in a specific three-dimensional network, influencing the physical properties of the compound, such as its melting point and solubility.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For 2-(Oxan-4-yl)-1-phenylethan-1-amine, a Hirshfeld analysis would provide quantitative insights into the nature and prevalence of different intermolecular interactions. The analysis generates a three-dimensional surface colored according to the normalized contact distance (d_norm), where red spots indicate close contacts (shorter than van der Waals radii), blue regions represent longer contacts, and white areas correspond to distances equal to the van der Waals radii. nih.gov

Plausible Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Plausible Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H/H···C | 30 - 40 |

| O···H/H···O | 10 - 20 |

This table is based on data from structurally related compounds and serves as an illustration. nih.govnih.gov

Interaction energy calculations, often performed in conjunction with Hirshfeld analysis, would further quantify the strength of the various intermolecular interactions, providing a deeper understanding of the forces driving the supramolecular assembly.

Other Advanced Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.orgnih.gov The UV-Vis spectrum of 2-(Oxan-4-yl)-1-phenylethan-1-amine in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the phenyl group.

The phenyl ring contains π electrons that can be excited to higher energy levels by absorbing UV radiation. For β-phenylethylamine, a structurally related compound, absorption peaks are observed near 210 nm and 258 nm in aqueous solution. researchgate.net It is anticipated that 2-(Oxan-4-yl)-1-phenylethan-1-amine would exhibit a similar absorption profile, likely with two main absorption bands in the UV region.

Expected UV-Vis Absorption Maxima for 2-(Oxan-4-yl)-1-phenylethan-1-amine

| Wavelength (λ_max) | Corresponding Transition |

|---|---|

| ~210 nm | π → π* |

This table is based on data for structurally similar compounds. researchgate.net

The exact position and intensity of these bands can be influenced by the solvent and the substitution on the phenyl ring and the amino group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Chiral Forms)

2-(Oxan-4-yl)-1-phenylethan-1-amine possesses a chiral center at the carbon atom bonded to the phenyl group and the amine group. This means the compound can exist as two enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for distinguishing between these enantiomers.

ECD measures the differential absorption of left and right circularly polarized light. nih.gov An ECD spectrum provides information about the absolute configuration of a chiral molecule. Each enantiomer of 2-(Oxan-4-yl)-1-phenylethan-1-amine would produce an ECD spectrum that is a mirror image of the other. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov While specific ECD data for this compound is not available, the technique remains the definitive method for assigning its absolute stereochemistry.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nus.edu.sgkpi.ua For 2-(Oxan-4-yl)-1-phenylethan-1-amine, XPS could provide valuable information about the nitrogen and oxygen environments.

The N 1s core-level spectrum would be of particular interest. The binding energy of the N 1s peak can differentiate between a neutral amine group (-NH2) and a protonated amine group (-NH3+). nus.edu.sguic.edu In its neutral form, the N 1s peak for an amine is typically observed around 399.3 eV. kpi.ua If the compound is protonated, for example by an acid, a second component at a higher binding energy (around 401.4 eV) would appear, corresponding to the positively charged nitrogen. uic.edu

Similarly, the O 1s spectrum would provide information about the oxygen atom in the oxane ring. The C 1s spectrum would be more complex due to the various carbon environments (aliphatic, aromatic, C-O, C-N). uic.edu

Expected XPS Binding Energies for 2-(Oxan-4-yl)-1-phenylethan-1-amine

| Element and Orbital | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Amine (-NH2) | ~399.3 |

| N 1s | Protonated Amine (-NH3+) | >400.5 |

| O 1s | Ether (C-O-C) | ~532.5 |

| C 1s | C-C, C-H | ~284.6 |

This table presents typical binding energy ranges based on literature values for similar functional groups. nus.edu.sgkpi.uauic.edu

Chemical Reactivity and Reaction Mechanisms

Investigation of Functional Group Transformations

Detailed studies specifically documenting the acylation, alkylation, or imine formation of 2-(Oxan-4-yl)-1-phenylethan-1-amine are not available in the reviewed scientific literature. General principles of amine chemistry suggest that the primary amine group would be nucleophilic and susceptible to these transformations.

Acylation: It is plausible that the amine could undergo acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Alkylation with alkyl halides could lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Imine Formation: Reaction with aldehydes or ketones, typically under acid catalysis, would be expected to form the corresponding imines (Schiff bases).

However, without experimental data, specific reaction conditions, yields, and the influence of the oxane and phenyl moieties on this reactivity cannot be reported.

No specific research has been found detailing transformations of the phenyl group within 2-(Oxan-4-yl)-1-phenylethan-1-amine. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are theoretically possible on the phenyl ring. The directing effects of the substituted ethylamine (B1201723) side chain would influence the regioselectivity of such reactions. However, no published examples for this specific compound exist.

The oxane (tetrahydropyran) ring is a saturated ether and is generally considered to be chemically stable and unreactive under many conditions. wikipedia.org It is often employed as a protecting group in organic synthesis due to its robustness. wikipedia.org Ring-opening reactions of the oxane moiety in this specific molecule have not been reported. Such reactions would likely require harsh conditions, such as treatment with strong acids, which could also affect other functional groups in the molecule.

Mechanistic Studies of Specific Reactions

There are no mechanistic studies available in the scientific literature that elucidate the reaction pathways and intermediates for any specific reaction of 2-(Oxan-4-yl)-1-phenylethan-1-amine.

As 2-(Oxan-4-yl)-1-phenylethan-1-amine possesses a chiral center at the carbon bearing the amine and phenyl groups, its reactions could exhibit stereoselectivity or stereospecificity. However, no studies on the stereochemical outcomes of reactions involving this compound have been published.

Catalysis in Reactions Involving the Chemical Compound

As of the latest available data, there are no specific research findings or established reaction protocols concerning the use of 2-(Oxan-4-yl)-1-phenylethan-1-amine in catalytic reactions. The scientific community has not yet reported on its efficacy as a catalyst, ligand, or its formation through catalytic pathways that have been characterized in detail. Therefore, no data tables on its catalytic performance can be presented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab initio)

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Electronic Structure and Bonding Properties

Information regarding the electronic structure, such as orbital energies, electron density distribution, and bonding characteristics of 2-(Oxan-4-yl)-1-phenylethan-1-amine, is not available from quantum chemical calculations in the public domain.

Molecular Geometry and Conformational Analysis

A theoretical determination of the optimal molecular geometry, including bond lengths, bond angles, and dihedral angles, for 2-(Oxan-4-yl)-1-phenylethan-1-amine through computational methods has not been reported. Similarly, no conformational analysis to identify stable conformers and their relative energies is publicly available.

Spectroscopic Property Prediction and Correlation with Experimental Data

There are no known studies that have computationally predicted the spectroscopic properties (e.g., IR, Raman, NMR spectra) of 2-(Oxan-4-yl)-1-phenylethan-1-amine and correlated them with experimental findings.

Energy Landscape and Stability Studies

An analysis of the potential energy surface and thermodynamic stability of 2-(Oxan-4-yl)-1-phenylethan-1-amine derived from quantum chemical calculations has not been documented in the scientific literature.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Conformational Flexibility and Dynamic Behavior

Detailed insights into the conformational flexibility, dynamic behavior, and interactions of 2-(Oxan-4-yl)-1-phenylethan-1-amine in different environments, which would typically be obtained from molecular dynamics simulations, are currently unavailable.

Solvent Effects on Molecular Properties

No specific studies on the solvent effects on the molecular properties of 2-(Oxan-4-yl)-1-phenylethan-1-amine have been identified.

Reaction Mechanism Modeling

There is no available research on the reaction mechanism modeling for 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Transition State Characterization

Information regarding the transition state characterization of reactions involving 2-(Oxan-4-yl)-1-phenylethan-1-amine is not present in the scientific literature.

Reaction Energetics and Kinetics

There are no published data on the reaction energetics and kinetics for 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Regio- and Stereoselectivity Predictions

No predictive studies on the regio- and stereoselectivity of reactions for 2-(Oxan-4-yl)-1-phenylethan-1-amine have been found.

Molecular Docking Studies

Specific molecular docking studies for 2-(Oxan-4-yl)-1-phenylethan-1-amine with any enzymes or receptors have not been reported in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models have been developed specifically for 2-(Oxan-4-yl)-1-phenylethan-1-amine.

Synthesis and Investigation of Derivatives of 2 Oxan 4 Yl 1 Phenylethan 1 Amine

Design Principles for Derivatives

The design of derivatives of 2-(oxan-4-yl)-1-phenylethan-1-amine is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. The core structure features three primary regions for modification: the amine group, the phenyl ring, and the oxane ring.

For the amine group, derivatization can alter basicity, lipophilicity, and potential for hydrogen bonding. N-substitution with various alkyl, acyl, or more complex groups can probe the steric and electronic requirements of its biological target.

The phenyl ring offers a canvas for substitution to explore electronic effects (electron-donating vs. electron-withdrawing groups), steric bulk, and the introduction of specific functionalities to engage with target proteins. The position of substitution (ortho, meta, para) is a critical determinant of the resulting biological activity.

Synthesis of N-Substituted Derivatives

The primary amine of 2-(oxan-4-yl)-1-phenylethan-1-amine serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. Standard synthetic methodologies can be employed to introduce various substituents.

Reductive Amination: A common and efficient method for N-alkylation involves the reductive amination of a ketone or aldehyde with the parent amine. For instance, reacting 2-(oxan-4-yl)-1-phenylethan-1-amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can yield mono- or di-alkylated products.

Acylation: N-acylation can be readily achieved by treating the parent amine with acyl chlorides or anhydrides under basic conditions. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

| Derivative Type | Synthetic Method | Reagents |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ |

| N,N-Dialkyl | Reductive Amination | Aldehyde/Ketone (excess), NaBH₃CN |

| N-Acyl | Acylation | Acyl chloride/Anhydride, Base (e.g., Et₃N) |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) |

Synthesis of Phenyl Ring Substituted Derivatives

Introducing substituents onto the phenyl ring of 2-(oxan-4-yl)-1-phenylethan-1-amine can significantly impact its interaction with biological targets. The synthesis of these derivatives typically begins with a substituted phenyl starting material.

A key synthetic route involves the addition of a Grignard or organolithium reagent derived from a substituted bromobenzene (B47551) to oxan-4-carbaldehyde. The resulting alcohol can then be converted to the corresponding amine. Alternatively, starting from a substituted acetophenone (B1666503), a multi-step synthesis can be employed.

For example, a para-substituted derivative could be synthesized starting from 4-bromoacetophenone. This would be subjected to a reaction sequence to introduce the oxane and amine functionalities, ultimately yielding a derivative with a substituent at the para position of the phenyl ring.

Synthesis of Oxane Ring Modified Derivatives

Modification of the oxane ring presents a more synthetically challenging yet potentially rewarding strategy for diversification. This can involve altering the ring size, introducing substituents on the ring carbons, or replacing the oxygen atom with another heteroatom.

The synthesis of such analogs would necessitate starting from a modified heterocyclic building block. For instance, to create a derivative with a different ring size, one would start with a cyclopentanecarboxaldehyde or a cycloheptanecarboxaldehyde and follow a similar synthetic pathway as for the oxane derivative.

Exploration of Prodrug Strategies

Prodrug strategies can be employed to overcome potential pharmacokinetic limitations of the parent compound, such as poor solubility or limited bioavailability. nih.gov For a primary amine like 2-(oxan-4-yl)-1-phenylethan-1-amine, several prodrug approaches can be considered.

N-Acylation: As mentioned in the synthesis of derivatives, N-acylation can produce amide prodrugs. These are often more lipophilic and can be designed to be cleaved by amidases in the body to release the active parent amine.

Carbamates: Formation of carbamates by reacting the amine with a suitable chloroformate or by other methods can yield prodrugs with varying rates of hydrolysis.

Phosphates and Esters: If the molecule contains a hydroxyl group, either on the phenyl ring or introduced as a substituent, it can be converted into a phosphate (B84403) or ester prodrug to enhance water solubility.

The design of a successful prodrug requires a careful balance between stability at the site of administration and efficient conversion to the active drug at the target site.

Structure-Activity Relationship (SAR) Studies of Derivatives

Systematic modification of the 2-(oxan-4-yl)-1-phenylethan-1-amine scaffold and subsequent biological evaluation are crucial for elucidating the structure-activity relationship (SAR).

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the phenyl ring and the nitrogen atom can have a profound effect on the biological activity of the derivatives.

Phenyl Ring Substitution:

Steric Effects: The size and position of substituents on the phenyl ring can dictate the orientation of the molecule within a binding pocket. Bulky substituents may enhance binding through favorable van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

N-Substitution:

Steric Bulk: The size of the substituent(s) on the nitrogen atom is often a critical determinant of activity. Increasing the steric bulk can lead to a decrease in activity if the binding site has limited space. However, in some cases, larger substituents may access additional binding pockets and enhance potency.

Basicity: The nature of the N-substituent influences the basicity (pKa) of the amine. This is a key factor in the formation of ionic bonds with acidic residues in a protein target.

The following table provides a hypothetical framework for an SAR study, illustrating how different substitutions could be explored and their potential impact on activity.

| Compound | R¹ (N-substituent) | R² (Phenyl-substituent) | Biological Activity (IC₅₀, nM) |

| 1 | H | H | 500 |

| 2a | CH₃ | H | 250 |

| 2b | (CH₂)₂CH₃ | H | 400 |

| 3a | H | 4-Cl | 150 |

| 3b | H | 4-OCH₃ | 300 |

| 4a | CH₃ | 4-Cl | 75 |

This systematic approach allows researchers to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogs.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For derivatives of 2-(oxan-4-yl)-1-phenylethan-1-amine, understanding the preferred spatial orientations of the phenyl, amine, and oxane groups is crucial for elucidating their structure-activity relationships. The conformational landscape of these molecules is primarily influenced by the rotational freedom around the single bonds connecting the core fragments and the inherent conformational preferences of the oxane ring.

Conformational studies of related phenethylamine (B48288) structures have shown a general preference for an extended conformation. nih.gov However, the introduction of the bulky oxane substituent at the C2 position introduces significant steric and electronic considerations that modulate this preference. The interplay of forces, including steric hindrance, torsional strain, and potential intramolecular hydrogen bonding, dictates the equilibrium between different staggered conformations (anti and gauche).

Computational methods, such as molecular mechanics and quantum chemical calculations, are instrumental in mapping the potential energy surface of these derivatives. These analyses help in identifying low-energy, stable conformations. For instance, studies on structurally similar phenethylamines and phenylimidazolines have utilized methods like MNDO (Modified Neglect of Diatomic Overlap) and PCILO (Perturbative Configuration Interaction using Localized Orbitals) to create conformational energy maps. nih.gov Such maps for 2-(oxan-4-yl)-1-phenylethan-1-amine derivatives would likely reveal the energetic favorability of specific torsional angles between the phenyl and amino groups relative to the oxane ring.

The bioactive conformation—the specific three-dimensional structure a molecule adopts when it binds to its biological target—is not necessarily the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be surmountable by the energy gained from the binding interaction. For some centrally active phenethylamine derivatives, it has been proposed that a conformation where the side chain is oriented out-of-the-plane of the phenyl ring is crucial for potent receptor binding. mdpi.com This principle of conformational restriction has been a guiding strategy in the design of potent ligands for various receptors, including serotonergic and adrenergic systems. mdpi.com

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable insights into the predominant conformations in solution. For example, in the conformational analysis of cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, 1H NMR techniques were used to determine the relative orientation of substituents, revealing a preference for a pseudoaxial hydroxyl group in the cis isomers. researchgate.net

The following table summarizes the key structural components of 2-(oxan-4-yl)-1-phenylethan-1-amine and the likely conformational preferences based on analogous chemical systems.

| Molecular Fragment | Key Torsional Angles/Positions | Likely Preferred Conformation | Rationale/Supporting Evidence |

| Phenethylamine Backbone | Torsion angle (C-C-C-N) | Extended (anti-periplanar) | Minimizes steric hindrance between the phenyl and amino groups. nih.gov |

| Oxane Ring | Chair conformation | Equatorial attachment | Minimizes 1,3-diaxial interactions, a common principle in cyclohexane (B81311) and heterocycle conformational analysis. rsc.org |

| Phenyl Ring to Backbone | Torsion angle (Ar-C-C-N) | Out-of-plane | Hypothesized to be important for the activity of some conformationally restricted phenethylamine-based ligands. mdpi.com |

Identifying the specific bioactive conformations of 2-(oxan-4-yl)-1-phenylethan-1-amine derivatives for a particular biological target would necessitate further detailed studies. This would involve a combination of synthesizing conformationally restricted analogues, extensive computational modeling, and co-crystallization studies with the target protein, where feasible.

Biological Activity Studies: Mechanistic and Structural Insights

In Vitro Enzyme Interaction and Inhibition Mechanisms

There is currently no specific information available from scientific literature regarding the in vitro interaction of 2-(Oxan-4-yl)-1-phenylethan-1-amine with any particular enzymes or its potential inhibitory mechanisms. To characterize this, researchers would typically screen the compound against a panel of relevant enzymes. Data from such assays, including IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, would be necessary to determine its potency and selectivity as an enzyme inhibitor.

Receptor Binding and Selectivity Profiles

Specific data on the receptor binding and selectivity profile of 2-(Oxan-4-yl)-1-phenylethan-1-amine is not available in published research. A comprehensive understanding would require radioligand binding assays or functional assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other relevant receptors. nih.govresearchgate.netscilit.com Such studies would determine the compound's affinity (Kᵢ or Kₔ) for various receptors and reveal its selectivity, which is crucial for predicting its pharmacological effects and potential side effects. nih.gov

Cellular Uptake Mechanisms and Transporter Interactions

The mechanisms by which 2-(Oxan-4-yl)-1-phenylethan-1-amine enters cells and its potential interactions with cellular transporters have not been documented. Investigations into cellular uptake would typically involve cell-based assays to determine whether the compound is passively diffused or actively transported into cells via membrane transporters. beilstein-journals.orgnih.govnih.gov Understanding interactions with transporters, such as those from the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, is important for determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Biological Target Identification and Validation

The primary biological target(s) of 2-(Oxan-4-yl)-1-phenylethan-1-amine have not been definitively identified or validated in the scientific literature. The process of target identification and validation is a critical step in drug discovery and involves a combination of computational methods, biochemical assays, and cellular studies to identify the specific molecule(s) with which the compound interacts to elicit a biological response. nih.govnih.gov Subsequent validation studies are necessary to confirm that this interaction is responsible for the compound's activity. nih.gov

Mechanistic Explanations for Observed Activities (e.g., molecular basis of action)

Due to the lack of data on its biological activity and targets, a mechanistic explanation for the observed activities of 2-(Oxan-4-yl)-1-phenylethan-1-amine cannot be provided. Elucidating the molecular basis of action would require integrating data from enzyme inhibition, receptor binding, and cellular uptake studies to build a comprehensive picture of how the compound functions at a molecular level.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of 2-(oxan-4-yl)-1-phenylethan-1-amine is a fundamental prerequisite for its comprehensive evaluation. While general methods for the synthesis of phenethylamines and tetrahydropyran-containing molecules exist, the development of novel, optimized synthetic routes tailored to this specific compound is a critical area for future research.

Future investigations should focus on:

Asymmetric Synthesis: Developing enantioselective synthetic methods to obtain pure stereoisomers of 2-(oxan-4-yl)-1-phenylethan-1-amine is paramount. The biological activity of chiral amines is often stereospecific. Techniques such as the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions could be explored. For instance, methods analogous to the enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone (B1666503) could be adapted. youtube.com

Convergent Synthetic Strategies: Designing convergent routes where the phenethylamine (B48288) and oxane moieties are synthesized separately and then coupled could offer greater flexibility and efficiency for creating a library of analogs.

Green Chemistry Approaches: The implementation of environmentally benign synthetic methodologies, such as utilizing greener solvents, catalyst-free reactions, or flow chemistry, would be a significant advancement. americanelements.com For example, the synthesis of related tetrahydropyran (B127337) derivatives has been achieved using environmentally friendly catalysts in water. organic-chemistry.org

A summary of potential synthetic approaches is presented in the table below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to induce stereoselectivity. | High enantiomeric excess, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors. | Can provide access to specific enantiomers. |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | High selectivity, mild reaction conditions. |

| Flow Chemistry | Continuous production process. | Improved safety, scalability, and reproducibility. |

Advanced Computational Modeling and Machine Learning Applications

Computational approaches, including molecular modeling and machine learning, can significantly accelerate the exploration of 2-(oxan-4-yl)-1-phenylethan-1-amine's therapeutic potential by predicting its properties and interactions with biological targets.

Future research in this domain should include:

Conformational Analysis: A thorough computational study of the conformational landscape of 2-(oxan-4-yl)-1-phenylethan-1-amine is essential. The flexible nature of the molecule, particularly the linkage between the phenyl and oxane rings, will result in multiple low-energy conformations that could influence receptor binding.

Pharmacophore Modeling and Virtual Screening: Based on the structures of known ligands for various targets, pharmacophore models can be developed to identify the key structural features of 2-(oxan-4-yl)-1-phenylethan-1-amine that may be responsible for biological activity. These models can then be used for virtual screening of compound libraries to identify other potentially active molecules.

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data for phenethylamine derivatives to predict various properties of 2-(oxan-4-yl)-1-phenylethan-1-amine and its analogs, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This can help prioritize the synthesis of compounds with favorable drug-like properties. researchgate.net

Ultra-Large-Scale Docking: As computational power increases, ultra-large-scale docking campaigns against vast virtual libraries of compounds, including derivatives of 2-(oxan-4-yl)-1-phenylethan-1-amine, could uncover novel ligands for a wide range of biological targets. wikipedia.org

Exploration of New Biological Targets and Pathways

The phenethylamine scaffold is a well-established pharmacophore that interacts with a multitude of biological targets, particularly within the central nervous system. The introduction of the oxane moiety could modulate the selectivity and potency of 2-(oxan-4-yl)-1-phenylethan-1-amine for these targets or even lead to interactions with entirely new ones.

A systematic investigation of the biological activity of this compound is warranted, with a focus on:

Monoamine Transporters: The structural similarity to endogenous monoamines like dopamine (B1211576) and norepinephrine (B1679862) suggests that 2-(oxan-4-yl)-1-phenylethan-1-amine could be a modulator of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.govbiomolther.org Its potential as a reuptake inhibitor or releasing agent should be investigated.

G-Protein Coupled Receptors (GPCRs): Phenethylamines are known to interact with a variety of GPCRs, including adrenergic, dopaminergic, and serotonergic receptors. nih.govwikipedia.org The binding profile of 2-(oxan-4-yl)-1-phenylethan-1-amine at these receptors should be determined to assess its potential as a therapeutic agent for neurological and psychiatric disorders.

Enzyme Inhibition: The compound could be screened for inhibitory activity against enzymes such as monoamine oxidase (MAO) and carbonic anhydrase, which are known targets for some phenethylamine derivatives. nih.gov

Novel Pathways: Unbiased screening approaches, such as phenotypic screening in various cell-based assays, could reveal unexpected biological activities and identify novel therapeutic pathways for this compound. The oxane ring might confer properties that lead to interactions with targets not typically associated with phenethylamines.

The following table summarizes potential biological targets for investigation:

| Target Class | Specific Examples | Potential Therapeutic Areas |

| Monoamine Transporters | DAT, NET, SERT | Depression, ADHD, Substance Abuse Disorders |

| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Anxiety, Schizophrenia, Parkinson's Disease |

| Enzymes | Monoamine Oxidase (MAO), Carbonic Anhydrase | Depression, Glaucoma |

| Ion Channels | Voltage-gated ion channels | Epilepsy, Pain |

Integration with Chemical Biology Tools

To elucidate the mechanism of action and identify the specific cellular targets of 2-(oxan-4-yl)-1-phenylethan-1-amine, its integration with chemical biology tools will be indispensable.

Future research should focus on the development of:

Tagged Analogs: Synthesizing analogs of 2-(oxan-4-yl)-1-phenylethan-1-amine that incorporate tags such as biotin (B1667282) or a fluorescent dye would enable affinity-based proteomics and imaging studies to identify binding partners and visualize its subcellular localization.

Photoaffinity Probes: The development of photoaffinity-labeled probes based on the 2-(oxan-4-yl)-1-phenylethan-1-amine scaffold would allow for the covalent labeling and subsequent identification of its direct molecular targets in a complex biological milieu. nih.gov

Fluorogenic Probes: Designing fluorogenic derivatives that exhibit an increase in fluorescence upon binding to their target could be used to develop sensitive assays for high-throughput screening and to study binding kinetics in real-time. The indole (B1671886) scaffold, for instance, has been successfully used to create such probes. rsc.org

Protein Scaffold-Based Probes: While a small molecule itself, the principles of using protein scaffolds for molecular imaging could be adapted. For example, if a specific high-affinity protein target is identified, labeled versions of that protein could be used to study the distribution and engagement of 2-(oxan-4-yl)-1-phenylethan-1-amine in vivo. nih.gov

The application of these chemical biology tools will be crucial in transforming 2-(oxan-4-yl)-1-phenylethan-1-amine from a compound of unknown function into a well-characterized molecular probe for studying biological systems and a potential lead for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-(Oxan-4-yl)-1-phenylethan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including alkylation of phenylacetonitrile derivatives followed by reduction and oxane-ring incorporation. Key parameters include solvent selection (e.g., acetonitrile/dimethylformamide mixtures), temperature control (40–80°C), and pH adjustments to stabilize intermediates. Purification via column chromatography or crystallization is critical to isolate the amine product . Optimization studies should prioritize yield (>70%) and enantiomeric purity, particularly if chiral centers are present.

Q. Which analytical techniques are most reliable for characterizing 2-(Oxan-4-yl)-1-phenylethan-1-amine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, with emphasis on distinguishing oxane-ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₉NO: theoretical 205.1467). X-ray crystallography, using programs like SHELXL , resolves absolute configuration, especially for chiral variants. Polarimetry or chiral HPLC is recommended for enantiopurity assessment.

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting receptors/transporters common to phenethylamine derivatives (e.g., serotonin or dopamine receptors). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) to measure IC₅₀ values. Parallel cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells ensures compound safety for further testing. Dose-response curves (1 nM–100 µM) identify bioactive ranges .

Advanced Research Questions

Q. How does stereochemistry at the ethanamine backbone influence biological activity and receptor selectivity?

Chiral resolution (e.g., via chiral auxiliaries or enzymatic methods) is critical. For example, (R)-enantiomers of similar phenethylamines show higher affinity for serotonin receptors than (S)-forms . Molecular docking studies (AutoDock Vina) can predict enantiomer-receptor interactions, while SPR (Surface Plasmon Resonance) quantifies binding kinetics (kₐₙ, kₒff). Validate findings with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. What computational strategies are effective for modeling interactions between this compound and target enzymes?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties. Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability in lipid bilayers or protein binding pockets. Pharmacophore mapping identifies critical functional groups (e.g., oxane’s oxygen as a hydrogen-bond acceptor). Compare with analogs like 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine (WA0) to refine models .

Q. What challenges arise in crystallographic refinement of 2-(Oxan-4-yl)-1-phenylethan-1-amine derivatives?

Disorder in the oxane ring or flexible ethanamine chain complicates refinement. SHELXL’s TWIN and BASF commands address twinning or anisotropic displacement . For low-resolution data (<1.0 Å), use restraints on bond lengths/angles. Validate with R₁ and wR₂ residuals; acceptable thresholds are <5% and <10%, respectively .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -Cl) and oxane ring size (tetrahydropyran vs. oxepane). Test analogs in parallel with the parent compound using standardized assays. For example, 2-(4-chlorophenyl)-1-phenylethan-1-amine derivatives show enhanced binding affinity to σ₁ receptors . QSAR models (CoMFA/CoMSIA) correlate substituent properties with activity .

Q. How should researchers resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

Re-evaluate assay conditions: pH, temperature, and cell line variability (e.g., CHO vs. HEK cells). Confirm compound stability via LC-MS to rule out degradation. Cross-validate with orthogonal methods (e.g., functional cAMP assays vs. binding assays). If enantiomeric impurities are suspected, repeat tests with HPLC-purified samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。